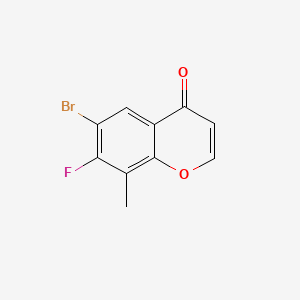

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrFO2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

6-bromo-7-fluoro-8-methylchromen-4-one |

InChI |

InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3 |

InChI Key |

MXDSSIHPCFSATL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One and Its Structural Analogues

Strategies for Constructing the 4H-Chromen-4-one Core

The formation of the benzopyranone ring system is a cornerstone of chromone (B188151) chemistry, with several classical and modern synthetic routes available.

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for synthesizing flavonols (3-hydroxyflavones) through the oxidative cyclization of 2'-hydroxychalcones. wikipedia.org The reaction is typically carried out using hydrogen peroxide in an alkaline medium, such as sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. mdpi.comresearchgate.net

The mechanism involves two primary stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product. wikipedia.org While several mechanistic pathways have been proposed, it is understood that the process begins with the nucleophilic attack of the phenoxide on the enone system of the chalcone, followed by reaction with hydrogen peroxide to achieve cyclization and oxidation. wikipedia.org

Modern modifications to the AFO reaction aim for more environmentally friendly and efficient conditions. One such improvement involves the use of a urea-hydrogen peroxide (UHP) complex with pulverized potassium hydroxide under solvent-free grinding conditions. mdpi.comresearchgate.net This approach offers advantages such as faster reaction times, higher yields, and the avoidance of organic solvents. mdpi.comresearchgate.net

| Method | Reagents/Conditions | Key Features | Product Type |

| Classical AFO | 2'-Hydroxychalcone, H₂O₂-NaOH/EtOH, H₂O₂-KOH/MeOH | Traditional method, uses aqueous hydrogen peroxide. mdpi.com | 3-Hydroxy-4H-chromen-4-one derivatives (Flavonols) |

| Modified AFO | 2'-Hydroxychalcone, Urea-Hydrogen Peroxide (UHP), KOH, grinding | Solvent-free, eco-friendly, faster reaction, high yield. mdpi.comresearchgate.net | 3-Hydroxy-4H-chromen-4-one derivatives (Flavonols) |

Palladium catalysis has emerged as a powerful tool for constructing the 4H-chromen-4-one scaffold, offering high efficiency and functional group tolerance.

Intramolecular Acylation: A notable strategy involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. researchgate.netacs.org This method effectively synthesizes a variety of functionalized 4H-chromen-4-ones. The success of this protocol is highly dependent on the reaction conditions, with a catalytic system of Pd(PPh₃)₄/Xphos, potassium carbonate (K₂CO₃) as the base, and 1,4-dioxane (B91453) as the solvent proving essential for efficient cyclization. researchgate.netacs.org

Oxidative Cyclization: Another prominent approach is the oxidative cyclization of 2'-hydroxychalcones. Transition-metal catalysts, in conjunction with an oxidant, can facilitate this transformation. For instance, zinc or manganese complexes with TEMPO as the oxidant can be used to synthesize 2-phenyl-4H-chromen-4-one derivatives under mild conditions. organic-chemistry.org This method is valued for its high atom economy and use of benign solvents. organic-chemistry.org Furthermore, palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure provides a highly efficient and selective route to diverse chromone structures. organic-chemistry.org

| Method | Catalyst/Reagents | Starting Materials | Key Features |

| Intramolecular Acylation | Pd(PPh₃)₄/Xphos, K₂CO₃, 1,4-dioxane | Alkenyl bromides and aldehydes | Efficient formation of diverse flavonoids. researchgate.netacs.org |

| Oxidative Cyclization | Zinc/Manganese complexes, TEMPO | 2'-Hydroxychalcones | High atom economy, mild conditions. organic-chemistry.org |

| Cyclocarbonylation | Palladium catalyst (ligand-free), CO | o-Iodophenols and terminal acetylenes | Highly efficient and selective under atmospheric CO pressure. organic-chemistry.org |

Base-mediated condensation reactions are fundamental to one of the most common strategies for chromone synthesis. This pathway typically involves the cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate. This key intermediate can be prepared through methods like the Baker-Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com

In the Claisen condensation approach, a 2'-hydroxyacetophenone (B8834) derivative reacts with an appropriate ester in the presence of a strong base (e.g., sodium hydride) to form the β-diketone. Subsequently, this diketone undergoes an intramolecular cyclodehydration reaction, often under acidic conditions, to yield the final 4H-chromen-4-one ring. This cyclization step is mechanistically related to an intramolecular aldol (B89426) condensation. masterorganicchemistry.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration of the aldol addition intermediate. organic-chemistry.org

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Claisen Condensation | 2'-Hydroxyacetophenone, Ester, Strong Base (e.g., NaH) | 1-(2-Hydroxyphenyl)-1,3-dione |

| 2 | Intramolecular Cyclodehydration | Acid catalyst (e.g., H₂SO₄) | 4H-Chromen-4-one |

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.orgchem-station.com The technique relies on a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring exclusively at the ortho position, generating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.orgchem-station.com

This methodology has been successfully applied to the synthesis of chromones. ijrpc.com The process begins with a phenol (B47542) that is protected with a suitable DMG, such as a methoxymethyl (MOM) ether. This protected phenol is then treated with an alkyllithium base to effect ortho-lithiation. The resulting organolithium species is subsequently reacted with an electrophile to install the side chain required for cyclization into the benzopyranone ring. ijrpc.com

| Step | Description | Reagents | Key Aspect |

| 1. Protection | A phenol is protected with a DMG. | e.g., MOM-Cl | Introduction of the directing group. |

| 2. Metalation | The DMG directs deprotonation at the ortho position. | n-BuLi, s-BuLi, or t-BuLi | Regioselective formation of an aryllithium species. baranlab.org |

| 3. Electrophilic Quench | The aryllithium reacts with an electrophile. | Various electrophiles (e.g., aldehydes, acid chlorides) | Construction of the side chain needed for cyclization. |

| 4. Deprotection & Cyclization | Removal of the DMG and subsequent ring closure. | Acidic workup | Formation of the 4H-chromen-4-one core. |

Regioselective Introduction of Halogen and Methyl Substituents

For a polysubstituted target like 6-bromo-7-fluoro-8-methyl-4H-chromen-4-one, achieving the correct substitution pattern is critical. While direct functionalization of a pre-formed chromone ring is possible, it often leads to challenges with regioselectivity. A more reliable and common strategy is to construct the chromone ring from a starting material, such as a 2-hydroxyacetophenone, that already bears the desired substituents in the correct positions.

Bromination: Direct electrophilic bromination of an existing chromone ring can be performed, but the directing effects of the existing oxygen functionalities and any other substituents can lead to a mixture of isomers. A more controlled method involves the synthesis of the chromone from a pre-brominated precursor, such as 4-bromo-3-fluoro-2-methylphenol, which would be acylated to form the corresponding substituted 2-hydroxyacetophenone. This ensures the bromine atom is unequivocally placed at the desired position.

Fluorination: Direct electrophilic fluorination on an aromatic ring is often more challenging than bromination. nih.gov While reagents such as elemental fluorine or Selectfluor exist, they can have limited applicability or harsh reaction conditions. nih.gov Therefore, the synthesis of fluorinated chromones almost invariably proceeds from fluorinated building blocks. researchgate.net Starting with a commercially available or synthesized fluorinated phenol or aniline (B41778) allows for precise control over the fluorine atom's location, which is then carried through the synthetic sequence to form the final chromone product.

Methylation Procedures at Specific Positions

The introduction of a methyl group at a specific position on the chromone scaffold, a key feature of this compound, requires regioselective control. Both C-methylation and O-methylation strategies have been developed for chromone derivatives.

C-Methylation: Direct methylation of the chromone core via C-H activation represents a powerful and atom-economical approach. Iron-catalyzed ortho C-H methylation has been reported as a viable method for introducing methyl groups onto the benzene (B151609) portion of the chromone ring. nih.gov The carbonyl group at the C-4 position can act as a directing group, guiding the methylation to the C-5 position. nih.gov Another unique approach involves the C-methylation at the C-2 position of 4-chromanone-2-carboxylates using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent). researchgate.net This reaction proceeds with high chemo- and regioselectivity, offering a mild method for alkylation at the C-2 position. researchgate.net For other heterocyclic systems, such as free (N-H) indoles, a one-step, regioselective C2-H methylation has been achieved using Pd(II)/norbornene cooperative catalysis, which circumvents the need for protecting groups and multi-step sequences. rsc.org

O-Methylation: The regioselective O-methylation of polyhydroxylated chromones (or their isoflavone (B191592) subclass) is crucial in the synthesis of many natural products. While classical synthetic methods may struggle with selectivity, chemoenzymatic approaches offer a high degree of precision. Distinct isoflavone O-methyltransferases (IOMTs) have been utilized in host systems like Streptomyces avermitilis to achieve regioselective O-methylation. nih.gov For example, biotransformation of daidzein (B1669772) (4',7-dihydroxyisoflavone) can yield specific O-methylated products, and the co-expression of S-adenosylmethionine (SAM) synthetase genes can greatly enhance the regiospecificity and conversion yield. nih.gov

| Methylation Type | Method | Position | Key Features |

| C-Methylation | Iron-catalyzed C-H activation | C-5 (ortho) | Utilizes directing effect of C4-carbonyl. nih.gov |

| C-Methylation | Corey-Chaykovsky Reagent | C-2 | High chemo- and regioselectivity on chromanone-2-carboxylates. researchgate.net |

| O-Methylation | Chemoenzymatic (IOMTs) | Specific -OH | High regioselectivity for hydroxylated chromones/isoflavones. nih.gov |

Sequential Functionalization and Derivatization Strategies

Building complex molecules like this compound often relies on sequential functionalization, where different groups are introduced in a controlled, stepwise manner. Modern C-H activation and functionalization techniques are central to these strategies, allowing for the direct conversion of C-H bonds into new functionalities without requiring pre-functionalized starting materials. researchgate.net

The chromone scaffold possesses multiple C-H bonds that can be selectively targeted based on their electronic properties and the use of specific catalytic systems. researchgate.net

C-5 Position: The keto group at C-4 acts as an inherent directing group, facilitating transition metal-catalyzed C-H functionalization at the C-5 position. This has been exploited for various transformations, including arylation, alkynylation, allylation, and amidation. nih.govrsc.org

C-2 and C-3 Positions: The electronic nature of the heterocyclic ring allows for functionalization at the C-2 and C-3 positions. The electron-rich C-3 position is susceptible to reaction with electrophilic partners, while the C-2 position can be functionalized using nucleophilic coupling partners or through oxidative cross-coupling reactions. nih.govrsc.org For instance, a transition metal-free, oxidative, regioselective amination between azoles and chromones at the C-2 position has been developed. nih.govrsc.org

Sequential C-H activation allows for the ordered introduction of different substituents. For example, a palladium-catalyzed C-H activation could first be used to introduce a group at one position, followed by a different metal-catalyzed reaction (e.g., using Iridium) to functionalize another site. researchgate.net This approach provides a high degree of modularity for creating diverse structural analogues. Furthermore, starting from versatile intermediates like o-hydroxyaryl enaminones, a cascade C-H functionalization/chromone annulation process can be initiated to construct 3-substituted chromones. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Advanced techniques like microwave-assisted synthesis and the development of catalyst-free and radical-based methods are key to achieving these goals in chromone synthesis.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technique is particularly well-suited for the synthesis of chromone derivatives.

The synthesis of chromone-2-carboxylic acids, for instance, has been optimized using microwave assistance, with parameters such as the base, solvent, temperature, and reaction time being fine-tuned to improve the yield to as high as 87%. researchgate.net Microwave heating has been successfully applied to various key steps in chromone synthesis, including Knoevenagel condensations and oxidative cyclizations of chalcones. nih.govresearchgate.net In many cases, reactions that take several hours or even days under conventional reflux conditions can be completed in minutes using microwave irradiation. nih.gov This rapid heating can also enhance regioselectivity and allow for solvent-free reaction conditions, further contributing to the principles of green chemistry. nih.gov

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Knoevenagel Condensation | 12 - 31 hours | 1 hour | Slight to moderate | nih.gov |

| Oxidative Aromatization | 24 hours | 30 minutes | Significant | nih.gov |

| Chromone-2-carboxylic acid synthesis | Not specified | Optimized to 20 min | Yield improved to 87% | researchgate.net |

Catalyst-Free Methodologies for Chromone Formation

Developing synthetic routes that avoid the use of metal catalysts is a significant goal in green chemistry, as it simplifies purification, reduces costs, and eliminates toxic metal waste. Several catalyst-free methods for chromone synthesis have been reported, often relying on the inherent reactivity of the starting materials under thermal or photochemical conditions.

One such strategy involves the reaction of o-hydroxyaryl enaminones with other reagents in the absence of any catalyst. For example, an eco-friendly synthesis of 2-hydroxy-3-hydrazono-chromones was developed through a reaction of o-hydroxyaryl enaminones, water, and aryldiazonium salts, demonstrating a catalyst- and metal-free approach. mdpi.com These reactions often proceed through a cascade mechanism involving C-H bond functionalization and intramolecular cyclization (annulation) to form the chromone ring. mdpi.com The starting o-hydroxyaryl enaminones are readily prepared from o-hydroxyacetophenones, making this an accessible route to functionalized chromones. researchgate.net

Radical-Induced Cascade Annulation Approaches

Radical chemistry offers powerful and often complementary strategies for the construction of complex cyclic systems. Radical-induced cascade reactions have emerged as a highly efficient method for synthesizing the chromone and related chromanone frameworks. rsc.org These cascades involve the generation of a radical species that triggers a sequence of bond-forming events, typically including an intramolecular cyclization onto an alkene or alkyne, to rapidly build the heterocyclic core. nih.gov

A variety of methods can be used to initiate the radical cascade. One approach is the metal- and solvent-free reaction of propargylamines, which, upon activation by a radical initiator like dimethyl 2,2′-azobis(2-methylpropionate) (AIBME), undergoes C-N cleavage, C-O coupling, and intramolecular 6-endo-dig annulation to form 2-aryl-4H-chromen-4-ones. nih.gov Another strategy involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes, where an alkoxycarbonyl radical, generated from the decarboxylation of oxalates, initiates the cyclization to form ester-containing chroman-4-ones under metal-free conditions. nih.gov These methods are valued for their operational simplicity, good functional group tolerance, and ability to construct complex molecules in a single, efficient step. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing effects of the bromine and fluorine atoms, along with the electron-donating nature of the methyl group, will influence the chemical shifts of the aromatic and pyran ring protons.

The protons on the C-2 and C-3 positions of the chromenone ring are expected to appear as doublets, a characteristic feature for this scaffold. The proton at C-5 on the aromatic ring is predicted to be a singlet due to the substitution pattern. The methyl protons at C-8 would also present as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.8 - 8.2 | d |

| H-3 | 6.2 - 6.6 | d |

| H-5 | 7.9 - 8.3 | s |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to resonate significantly downfield, a typical characteristic for ketones. The carbons attached to the electronegative bromine and fluorine atoms (C-6 and C-7) will also show characteristic shifts. The presence of the methyl group at C-8 will have a shielding effect on the attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 112 - 117 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 (d, JC-F) |

| C-7 | 150 - 155 (d, JC-F) |

| C-8 | 118 - 123 |

| C-8a | 150 - 155 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. The chemical shift of the fluorine atom at C-7 would be influenced by the adjacent bromine and methyl groups. A single resonance is expected, and its coupling with neighboring protons (if any) and carbons would further confirm the substitution pattern on the aromatic ring. The predicted chemical shift would be in the typical range for an aryl fluoride (B91410).

To unequivocally confirm the structure and the assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal one-bond correlations between protons and the carbons they are directly attached to, such as the correlation between the methyl protons and the C-8 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations. For example, correlations would be expected between the H-5 proton and carbons C-4, C-4a, and C-6, and between the methyl protons at C-8 and carbons C-7, C-8a, and C-8. These correlations would be instrumental in piecing together the molecular structure.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show several key absorption bands. The most prominent would be the stretching vibration of the α,β-unsaturated ketone carbonyl group (C=O). Other significant peaks would correspond to C=C stretching in the aromatic and pyran rings, and C-O ether stretching.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1640 - 1680 |

| C=C (Aromatic) | 1550 - 1620 |

| C-O (Ether) | 1200 - 1250 |

| C-F | 1100 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the chromenone system is expected to result in strong UV absorption. The substitution on the aromatic ring will modulate the wavelengths of maximum absorption (λmax). Typically, chromone (B188151) scaffolds exhibit two main absorption bands corresponding to π → π* and n → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

No experimental HRMS data has been found for this compound. While the theoretical exact mass can be calculated from its molecular formula, an experimental determination is necessary for precise molecular formula confirmation.

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, information regarding its solid-state structure is unavailable.

Molecular Conformation and Bond Geometries

Data not available.

Intermolecular Interactions (C-H⋯O Hydrogen Bonds, Halogen⋯Halogen Interactions, Stacking Interactions)

Data not available.

Supramolecular Assembly and Packing Motifs in the Crystalline State

Data not available.

To provide the requested detailed article, the necessary scientific research and subsequent publication of the findings for this compound would need to be conducted.

Computational Chemistry and Theoretical Insights into 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex molecules. arxiv.org Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the electronic structure of the molecule. biointerfaceresearch.comnih.gov This approach allows for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.

The geometry of a molecule, including bond lengths, bond angles, and dihedral angles, is fundamental to its chemical and physical properties. For 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one, the core structure consists of a rigid benzopyrone ring system, which is expected to be largely planar. The substituents—bromo, fluoro, and methyl groups—will influence the planarity and the precise geometric parameters.

DFT optimization would reveal the lowest energy conformation. Due to the fused ring system, significant conformational flexibility is not expected. The primary source of conformational preference would relate to the orientation of the hydrogen atoms on the 8-methyl group. The planarity of the chromone (B188151) ring is a key feature, and the substituents' effects on bond lengths and angles can be predicted based on their electronic nature. For instance, the electronegative fluorine and bromine atoms can slightly alter the bond lengths within the benzene (B151609) ring to which they are attached. d-nb.info

Below is a table of predicted geometric parameters for this compound, based on typical values from DFT calculations on similar substituted chromones. d-nb.info

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.22 - 1.25 |

| C-Br | 1.88 - 1.92 |

| C-F | 1.33 - 1.36 |

| C-C (Aromatic) | 1.38 - 1.42 |

| C-O (Ring) | 1.36 - 1.39 |

| **Bond Angles (°) ** | |

| O=C-C | 120 - 123 |

| C-C-Br | 118 - 121 |

| C-C-F | 118 - 121 |

| C-O-C | 117 - 120 |

Note: These values are estimations based on DFT studies of analogous chromone structures.

Vibrational frequency analysis is a critical computational step that serves two main purposes: it confirms that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational modes can be assigned to its distinct functional groups. The carbonyl (C=O) stretch of the pyrone ring is one of the most prominent, typically appearing in a well-defined region of the IR spectrum. d-nb.info The presence of bromo, fluoro, and methyl substituents introduces additional characteristic frequencies. By correlating these calculated frequencies with experimental spectra, a detailed understanding of the molecular structure can be achieved. researchgate.net

The following table presents the predicted key vibrational frequencies for the title compound, derived from computational studies on substituted chromones. d-nb.inforesearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | 3050 - 3150 |

| C-H Stretching (Methyl) | 2900 - 3000 |

| C=O Stretching | 1630 - 1680 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| C-F Stretching | 1100 - 1250 |

| C-O-C Stretching | 1050 - 1200 |

| C-Br Stretching | 500 - 650 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability.

For chromone derivatives, the HOMO is typically distributed over the electron-rich benzene ring, while the LUMO is often localized on the electron-accepting pyrone ring. The substituents on the benzene ring significantly influence the energies of these orbitals. rsc.org

Bromine (Br) and Fluorine (F): As electron-withdrawing halogens, they stabilize and lower the energy of both the HOMO and LUMO. nih.govnih.gov

Methyl (-CH₃): As an electron-donating group, it tends to raise the energy of the HOMO.

The net effect on the HOMO-LUMO gap will depend on the interplay of these substituent effects. Generally, halogen substitution is known to reduce the energy gap, thereby increasing the molecule's reactivity. nih.gov

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on the known effects of the specified substituents on the chromone scaffold.

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. rsc.org These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

These descriptors are defined based on the energies of the frontier orbitals:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Absolute Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), it indicates the molecule's capacity to accept electrons.

These indices predict the electrophilic or nucleophilic character of a molecule:

Global Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). Higher values indicate greater electrophilicity.

Nucleophilicity Index (N): While several scales exist, nucleophilicity is often directly related to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons, thus indicating higher nucleophilicity.

The presence of electron-withdrawing halogens on the this compound structure is expected to result in a relatively high electrophilicity index.

| Descriptor | Formula | Predicted Value Range |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 - 5.25 eV |

| Absolute Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV |

| Global Softness (S) | 1/2η | 0.20 - 0.25 eV⁻¹ |

| Global Electrophilicity (ω) | μ²/2η | 3.6 - 5.5 eV |

Note: These values are derived from the estimated HOMO and LUMO energies.

Chemical Potential and Charge Transfer Analysis

The reactivity of a chemical species can be quantitatively described by global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of related chromene derivatives shows that these parameters are key to understanding their chemical behavior. rsc.orgnih.gov For instance, a smaller HOMO-LUMO energy gap is typically associated with lower hardness and higher softness, indicating greater reactivity. rsc.orgresearchgate.net

For this compound, a DFT analysis would determine the energies of its frontier molecular orbitals. The presence of an electron-donating methyl group alongside electron-withdrawing fluorine and bromine atoms, all attached to the π-conjugated chromenone core, suggests a complex interplay that defines its electronic properties and charge transfer characteristics. The chemical potential would indicate the molecule's tendency to exchange electron density with its environment, while the electrophilicity index would quantify its capacity to accept electrons, providing a measure of its reactivity as an electrophile.

Table 1: Key Parameters in Chemical Potential and Charge Transfer Analysis

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates regions of varying electron density, identifying sites susceptible to electrophilic and nucleophilic attack.

In computational studies of similar chromone derivatives, MEP maps are used to pinpoint reactive centers. researchgate.net For this compound, the MEP map would be expected to show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. The most significant negative potential would be localized on the oxygen atom of the carbonyl group (C=O), making it a primary site for interaction with electrophiles or protonation.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Positive potential would likely be observed around the hydrogen atoms of the methyl group.

Halogen Effects: The bromine and fluorine atoms introduce specific electronic features. A region of positive potential, known as a sigma-hole (σ-hole), is expected on the bromine atom. A study on the closely related 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde suggests that the presence of an adjacent electron-withdrawing fluorine atom enhances the electropositive character of the bromine's σ-hole, making it a potential site for halogen bonding and other intermolecular interactions. nih.gov

This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical and biological activities.

Reaction Mechanism Studies through Advanced Computational Approaches

Advanced computational methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms by modeling the geometries of reactants, transition states, and products. This allows for the calculation of activation energies and reaction pathways, providing a comprehensive understanding of a reaction's feasibility and kinetics.

While specific reaction mechanism studies for this compound are not detailed in the literature, computational approaches could be applied to investigate various transformations characteristic of the chromenone scaffold. For example, the synthesis of chromone derivatives often involves cyclization reactions. acs.org Computational modeling could map the energy profile of the intramolecular cyclization leading to the chromenone ring, identifying the key transition state and intermediates.

Furthermore, chromenones can participate in multicomponent reactions to form more complex heterocyclic systems. Theoretical studies could explore the mechanism of such reactions involving this compound, predicting the regioselectivity and stereoselectivity of the products and rationalizing experimentally observed outcomes. These computational investigations provide insights that are crucial for optimizing reaction conditions and designing novel synthetic routes.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful means to predict and analyze the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β and γ).

Theoretical studies on various chromene derivatives have demonstrated their potential as NLO materials. rsc.orgnih.gov These studies, typically employing DFT calculations, have shown that the NLO response is strongly dependent on the molecular structure and the nature of substituent groups. rsc.org

For this compound, the combination of the electron-rich chromene ring system with both electron-donating (methyl) and electron-withdrawing (carbonyl, fluoro, bromo) groups creates a donor-π-acceptor framework conducive to ICT. Theoretical calculations would involve:

Optimization of the molecular geometry.

Calculation of the dipole moment (μ), average polarizability (<α>), and first-order hyperpolarizability (β).

A significant calculated value for β would suggest that this compound could be a promising candidate for second-order NLO applications. These theoretical predictions are essential for the rational design and screening of new organic NLO materials, saving significant time and experimental resources.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Transformation Pathways of 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The presence of two distinct halogen atoms on the aromatic ring of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one opens up numerous avenues for selective functionalization. The differential reactivity of the C-Br and C-F bonds allows for stepwise modifications, providing a powerful tool for molecular diversification.

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, the reactivity is highly dependent on the nature of the halogen and the presence of activating groups. In the case of this compound, the fluorine atom at the 7-position is generally more susceptible to SNAr than the bromine atom at the 6-position, especially with nucleophiles like amines and alkoxides. This is due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group in the chromen-4-one ring further activates the aromatic system towards nucleophilic attack.

Studies on related fluoro-substituted aromatic compounds have shown that these reactions can be effectively carried out using a variety of nucleophiles. For instance, reactions with primary and secondary amines can be performed in polar aprotic solvents like DMSO or DMF, often in the presence of a base such as potassium carbonate or triethylamine, to yield the corresponding 7-amino derivatives. Similarly, alkoxides can displace the fluoride (B91410) to form 7-alkoxy-chromen-4-ones.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Fluoro-Aromatic Compounds

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Primary Amines | K₂CO₃, DMSO, 100-120 °C | 7-Alkylamino-chromen-4-one |

| Secondary Amines | Et₃N, DMF, 80-100 °C | 7-Dialkylamino-chromen-4-one |

| Alkoxides | NaH, THF, rt to 60 °C | 7-Alkoxy-chromen-4-one |

The bromine atom at the 6-position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 6-position of the chromen-4-one and a variety of organoboron reagents. organic-chemistry.org By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, aryl, heteroaryl, or vinyl groups can be introduced at the 6-position. growingscience.com This method is widely used for the synthesis of biaryl compounds. acs.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 6-bromo-chromen-4-one with terminal alkynes to furnish 6-alkynyl derivatives. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgchemscene.comresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction allows for the formation of a C-C bond between the 6-position and an alkene. nih.gov This palladium-catalyzed process is a valuable method for the synthesis of substituted alkenes attached to the chromen-4-one scaffold.

Stille Coupling: In the Stille reaction, the 6-bromo-chromen-4-one can be coupled with organostannanes to form new C-C bonds. This reaction offers a broad substrate scope and is tolerant of many functional groups.

Buchwald-Hartwig Amination: This reaction provides a route to C-N bond formation by coupling the 6-bromo-chromen-4-one with a variety of primary and secondary amines. This palladium-catalyzed amination is a powerful tool for the synthesis of arylamines.

Table 2: Overview of Palladium-Mediated Cross-Coupling Reactions at the 6-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Base | 6-Aryl/Vinyl-chromen-4-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine | 6-Alkynyl-chromen-4-one |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl-chromen-4-one |

| Stille | Organostannane | Pd(PPh₃)₄ | 6-Aryl/Alkenyl-chromen-4-one |

The bromine atom at the 6-position can undergo metal-halogen exchange, a reaction that converts the aryl bromide into a highly reactive organometallic species. This is typically achieved by treatment with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures. The resulting organolithium or organomagnesium intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups at the 6-position. This two-step sequence provides a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of the C-6 position.

Table 3: Functionalization via Metal-Halogen Exchange at the 6-Bromo Position

| Reagent | Intermediate | Electrophile | Product Type |

|---|---|---|---|

| n-BuLi | 6-Lithio-chromen-4-one | CO₂ | 6-Carboxy-chromen-4-one |

| i-PrMgCl | 6-Grignard-chromen-4-one | Aldehyde | 6-(Hydroxyalkyl)-chromen-4-one |

Reactivity and Derivatization of the Methyl Group at Position 8

The methyl group at the 8-position of the chromen-4-one ring, while generally less reactive than the halogen substituents, can also be a site for chemical modification. Its reactivity is influenced by the electronic nature of the chromen-4-one core and the adjacent fluorine atom.

One common transformation is free-radical bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction would yield the 8-(bromomethyl) derivative, which is a versatile intermediate for further nucleophilic substitution reactions.

Furthermore, the methyl group can potentially undergo condensation reactions with activated carbonyl compounds, such as aldehydes, under basic or acidic conditions, although this typically requires harsh reaction conditions.

Transformations and Modifications of the 4H-Chromen-4-one Core

The 4H-chromen-4-one core itself possesses reactive sites that can be targeted for chemical modification.

The carbonyl group at the 4-position is a key reactive center in the chromen-4-one scaffold. It can undergo a variety of nucleophilic addition reactions. For example, reduction with sodium borohydride (B1222165) (NaBH₄) would yield the corresponding 4-hydroxy-chromane. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to further reduction of the heterocyclic ring.

The carbonyl group can also react with Grignard reagents or organolithium compounds to form tertiary alcohols after acidic workup. Additionally, the pyranone ring can participate in cycloaddition reactions, although the aromaticity of the fused benzene (B151609) ring can influence the feasibility of such transformations.

Modifications of the Benzene Ring (excluding direct physical property changes)

The benzene ring of this compound is amenable to several types of modifications, primarily through reactions targeting the halogen substituents. The presence of both bromine and fluorine atoms offers opportunities for selective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the carbonyl group and the fluorine atom, makes it susceptible to nucleophilic aromatic substitution. While both halogens can potentially be displaced, the fluorine atom is generally a better leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. However, the position of the substituent relative to the activating carbonyl group also plays a crucial role. In this case, the fluorine at C-7 is ortho to a methyl group and meta to the carbonyl's influence on the ring, while the bromine at C-6 is para to the ring oxygen and ortho to the fluorine. The regioselectivity of such reactions would be influenced by the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-6 position is a prime site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally less reactive in these transformations, allowing for selective functionalization at the C-6 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-6 position.

Sonogashira Coupling: The reaction with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl group at the C-6 position. This provides a route to extend the carbon framework of the molecule.

Heck Coupling: This reaction would couple the chromone (B188151) with an alkene to form a new carbon-carbon bond at the C-6 position, introducing a vinyl or substituted vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the bromo-chromone with an amine (primary or secondary). This is a valuable method for synthesizing N-arylated derivatives.

Below is an interactive data table summarizing potential palladium-catalyzed cross-coupling reactions on this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-7-fluoro-8-methyl-4H-chromen-4-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 6-(Phenylethynyl)-7-fluoro-8-methyl-4H-chromen-4-one |

| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | 6-Styryl-7-fluoro-8-methyl-4H-chromen-4-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | 6-(Morpholino)-7-fluoro-8-methyl-4H-chromen-4-one |

Intramolecular Rearrangement Reactions

Intramolecular rearrangements in chromone systems can be triggered by various stimuli, including heat, light, or chemical reagents. While specific rearrangement pathways for this compound are not extensively documented, analogous structures in the flavonoid and chromone families are known to undergo rearrangements.

One potential, though likely requiring harsh conditions, could be a rearrangement involving the pyrone ring, possibly initiated by a nucleophilic attack that leads to ring-opening followed by a different ring-closing event. The substituents on the benzene ring would undoubtedly influence the feasibility and outcome of such a rearrangement by altering the electronic properties of the chromone system. For instance, a reaction that might lead to a quinolone derivative via a Smiles-type rearrangement could be envisioned under specific basic conditions where a nucleophile displaces the fluorine and a subsequent intramolecular rearrangement occurs. However, such reactions are highly substrate-dependent.

Another possibility involves photochemical rearrangements. Chromones are known to undergo photochemical transformations, and the substitution pattern on the benzene ring would direct the course of such reactions. For example, a [2+2] cycloaddition followed by rearrangement could be a possible pathway under UV irradiation.

The table below outlines a hypothetical intramolecular rearrangement.

| Reaction Type | Conditions | Intermediate/Transition State | Product |

| Smiles Rearrangement | Strong Base, Nucleophile (e.g., R-NH₂) | Meisenheimer-like intermediate | Substituted Quinolone |

Structure Activity Relationship Sar Studies for 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One and Its Analogues

Impact of Halogen Substituents (Bromine and Fluorine) on Biological Activity Profiles.uchile.clresearchgate.net

The presence and position of halogen substituents on the chromone (B188151) scaffold are pivotal in modulating the biological properties of the molecule. nih.gov Halogens influence the electronic environment, lipophilicity, and steric profile of the compound, which in turn affects its interaction with biological targets. nih.govresearchgate.net The combination of bromine at position 6 and fluorine at position 7 in the target molecule creates a unique electronic and steric landscape that dictates its activity.

Electronic and Steric Contributions of Bromine at Position 6

Sterically, the bromine atom is relatively large, and its presence at position 6 can influence the binding orientation of the molecule within a receptor's active site. nsf.gov This steric hindrance can either promote a favorable binding conformation or prevent interaction with the target, depending on the specific topology of the binding site. In some chromone derivatives, the presence of a halogen on the aromatic ring has been found to be crucial for certain biological activities, such as the inhibition of respiration in cancer cells. uchile.cl

Electronic and Steric Contributions of Fluorine at Position 7

Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) when substituted at position 7 of the chromone ring. nih.gov This effect can significantly alter the acidity of nearby protons and the charge distribution across the molecule, which can be critical for forming hydrogen bonds or other electrostatic interactions with a biological target. nih.gov The presence of fluorine can also block metabolic pathways, leading to increased bioavailability and a longer half-life of the compound.

From a steric perspective, fluorine is relatively small (similar in size to a hydrogen atom), meaning it generally does not create significant steric hindrance. mdpi.com However, its substitution can lead to conformational changes that may be favorable for binding to a specific target. nih.gov The combination of a bromine atom at position 6 and a fluorine atom at position 7 can lead to specific halogen-halogen interactions, which have been observed in crystal structures of similar compounds and may contribute to the stabilization of the molecule in a particular conformation. nih.gov Studies on other flavonoids have shown that moving from fluorine to larger halogens can significantly change biological potency, suggesting that substituent size is a critical factor. nih.gov

Influence of Methyl Substitution at Position 8 on Biological Efficacy and Selectivity.researchgate.net

The methyl group at position 8 of the 4H-chromen-4-one scaffold introduces both steric and electronic effects that can modulate biological efficacy and selectivity. As an electron-donating group, the methyl substituent can increase the electron density of the benzene (B151609) ring through a positive inductive effect (+I) and hyperconjugation. This alteration in the electronic nature of the scaffold can influence its interaction with biological targets. mdpi.com

The steric bulk of the methyl group at position 8 is particularly significant. It can create steric hindrance that may either enhance or diminish binding affinity to a receptor, depending on the architecture of the binding pocket. This steric influence can be crucial for achieving selectivity for a specific target over other closely related ones. For instance, in some vanadium complexes with substituted quinolines, the steric hindrance induced by a methyl group was found to influence the coordination capacity and formation of the final complex structure. mdpi.com Conversely, in other chromone series, the attachment of a methyl group has been reported to produce less active derivatives, highlighting the context-dependent nature of its effect. nih.gov

| Substituent at Position 8 | Observed Effect on Activity | Potential Rationale |

| Methyl Group | Can increase or decrease efficacy | Electron-donating properties; Steric bulk influencing binding orientation and selectivity. mdpi.com |

| Hydrogen (unsubstituted) | Serves as a baseline for comparison | Minimal steric hindrance. |

| Larger Alkyl Groups | Generally leads to decreased activity | Increased steric hindrance may prevent optimal binding. |

Significance of the 4H-Chromen-4-one Scaffold as a Privileged Structure in Modulating Biological Responses.uchile.clresearchgate.net

The 4H-chromen-4-one core, commonly known as the chromone scaffold, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govacs.org This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov Chromones are a major class of naturally occurring heterocyclic compounds found extensively in plants. researchgate.netmdpi.com

The rigid, bicyclic system of the chromone scaffold provides a fixed orientation for its substituents, which can facilitate high-affinity binding to receptors and enzymes. researchgate.netnih.gov The benzo-γ-pyrone moiety is a key feature, with the carbonyl group often acting as a hydrogen bond acceptor in interactions with biological macromolecules. researchgate.net The scaffold's drug-like properties and low toxicity in mammals make it an attractive starting point for drug discovery programs. nih.govresearchgate.net The wide spectrum of biological activities associated with chromone derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores the scaffold's importance. researchgate.netscilit.comnih.gov The ability to readily modify the chromone core at various positions allows for the systematic optimization of its biological response. nih.gov

Correlations between Molecular Descriptors and Observed Bioactivity.uchile.clresearchgate.net

The biological activity of chromone derivatives like 6-bromo-7-fluoro-8-methyl-4H-chromen-4-one can be correlated with various molecular descriptors derived from computational chemistry. These descriptors help quantify the electronic and structural features of the molecule, providing insights into its mechanism of action.

Key molecular descriptors and their correlations include:

Fukui and Parr Functions: These reactivity descriptors are used to predict the most likely sites for nucleophilic and electrophilic attacks. For instance, in studies of 3-formylchromones, these functions have been used to evaluate electrophilic reactivities, which can be related to their anticancer activity. uchile.cl

Bond Dissociation Enthalpy (BDE): The BDE for the O-H bond in hydroxylated chromones is a measure of the stability of the corresponding radical. This is a crucial descriptor for evaluating the antioxidant potential of these compounds. uchile.cl

Spin Density (SD): In radical species, the spin density distribution indicates which atoms bear the most unpaired electron character. This is important for understanding the reactivity of radical chromone derivatives. researchgate.net

Hirshfeld Charges: These charges provide a measure of the electron distribution within the molecule and have been shown to be useful predictors of reactivity and regioselectivity in the bromination of aromatic compounds. nsf.gov

Taft Equation Parameters: The Taft equation separates steric (δ) and polar (ρ*) effects of substituents. Modeling experimental results with this equation can quantify how these distinct effects influence reaction rates and, by extension, biological activity. rsc.org

| Molecular Descriptor | Relevance to Bioactivity | Example Application |

| Fukui/Parr Functions | Predicts sites of chemical reactivity | Identifying reactive sites in antitumor 3-formylchromones. uchile.cl |

| Bond Dissociation Enthalpy (BDE) | Quantifies antioxidant potential | Evaluating the stability of radicals formed from hydroxychromones. uchile.cl |

| Lipophilicity (LogP) | Influences membrane permeability and bioavailability | Higher LogP can correlate with improved cell uptake. |

| Taft Parameters (ρ*, δ) | Separates electronic and steric effects of substituents | Quantifying substituent effects on the bromination rates of aromatic rings. rsc.org |

Rational Design Principles for Optimizing Biological Activity of Chromone Derivatives.nih.gov

The rational design of new chromone derivatives with enhanced biological activity and selectivity relies on a deep understanding of their structure-activity relationships. Several key principles guide the optimization of these privileged scaffolds. researchgate.net

One primary strategy is molecular hybridization , which involves combining the chromone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. researchgate.net For example, hybridizing the chromone skeleton with a 2-aminothiazole (B372263) scaffold has led to the development of potent protein kinase CK2 inhibitors. nih.gov

Another principle is the strategic modification of substituents on both the benzene and pyrone rings. nih.gov The type, number, and position of substituents play a crucial role in determining the pharmacological profile. nih.govscilit.com For instance, the introduction of electron-withdrawing groups like halogens or electron-donating groups like methyl can fine-tune the electronic properties of the scaffold to optimize interactions with a specific target. uchile.clmdpi.com

Furthermore, bioisosteric replacement is a common technique where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a hydroxyl group with a fluorine atom can block metabolic oxidation at that position.

Finally, computational modeling and docking studies are integral to modern rational drug design. These methods can predict the binding modes of chromone derivatives within the active site of a target protein, providing insights that guide the design of new analogues with improved binding affinity and specificity. researchgate.net

Biological Activity and Molecular Mechanism of Action of 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One and Relevant Chromone Analogues

General Biological Significance of Chromone (B188151) Frameworks as Bioactive Compounds

The chromone core (4H-1-benzopyran-4-one) is a heterocyclic system ubiquitous in nature, particularly in plants and fungi. nih.govijrar.org Compounds built on this framework are known to exhibit a vast range of biological activities, making them a focal point in drug discovery. nih.govnih.govbenthamdirect.com Their significance stems from their ability to interact with a diverse array of biological targets, leading to various pharmacological effects.

Chromone derivatives have been reported to possess:

Anti-inflammatory and Antioxidant properties: Many natural and synthetic chromones demonstrate potent anti-inflammatory and antioxidant activities, which contribute to their therapeutic potential in a variety of diseases. nih.govnih.gov

Anticancer activity: The chromone scaffold is a key component in numerous compounds evaluated for their antitumor properties. nih.govijrar.org

Antiviral and Antimicrobial effects: The framework is integral to molecules showing inhibitory action against various viruses, bacteria, and fungi. nih.govbenthamdirect.com

Enzyme inhibition: Chromones are known to inhibit a wide range of enzymes, which is a primary mechanism behind their diverse biological effects. ijrar.orgnih.gov

Neuroprotective potential: Certain chromone derivatives have been investigated for their roles in neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.govacs.org

This wide spectrum of activity underscores the importance of the chromone scaffold as a foundational element for the development of new therapeutic agents. nih.govresearchgate.net

| Biological Activity | General Description | References |

|---|---|---|

| Anti-inflammatory & Antioxidant | Many chromone derivatives scavenge free radicals and inhibit inflammatory pathways. | nih.govnih.gov |

| Anticancer | The scaffold is present in numerous compounds with demonstrated antitumor effects against various cancer cell lines. | nih.govijrar.org |

| Antimicrobial & Antiviral | Chromones form the basis for molecules that inhibit the growth of bacteria, fungi, and viruses. | nih.govbenthamdirect.com |

| Enzyme Inhibition | This class of compounds can inhibit a wide variety of enzymes, contributing to their diverse pharmacological profile. | ijrar.orgnih.gov |

| Neuroprotective | Analogues have shown potential in models of neurodegenerative diseases through enzyme inhibition. | nih.govacs.org |

Enzymatic Inhibition Mechanisms (e.g., Sirtuins, Phosphoinositide 3-Kinase (PI3K) for general chromones)

The ability of chromones to inhibit enzymes is a key aspect of their biological activity. The specific substitution pattern on the chromone ring system dictates their potency and selectivity for different enzymes. researchgate.net

Sirtuin Inhibition: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases involved in various cellular processes, and their dysregulation is linked to aging-related diseases like neurodegeneration. acs.orgnih.gov Chromone and chroman-4-one (a related scaffold) derivatives have been identified as potent and selective inhibitors of SIRT2. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that substituents at the 2-, 6-, and 8-positions of the chromone ring are crucial for inhibitory potency. acs.org For instance, larger, electron-withdrawing groups, such as bromine, at the 6- and 8-positions have been shown to be favorable for SIRT2 inhibition. acs.orgnih.gov One of the most potent inhibitors identified in a study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM and high selectivity for SIRT2 over SIRT1 and SIRT3. acs.orgnih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is critical for cell growth and survival and is often hyperactivated in cancer. wikipedia.org The flavonoid quercetin, which contains a chromone-like structure, was one of the early, non-specific inhibitors of PI3K. nih.gov This led to the development of synthetic inhibitors based on the chromone scaffold. nih.gov More recently, patent literature has described chromenone derivatives that act as allosteric inhibitors of PI3K, indicating a mechanism that does not involve competing with the ATP substrate at the enzyme's active site. google.com

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Structural Features | References |

|---|---|---|---|---|

| Chroman-4-ones | Sirtuin 2 (SIRT2) | Direct Inhibition | Substituents at 2-, 6-, and 8-positions; electron-withdrawing groups (e.g., Bromo) at C6/C8 enhance potency. | acs.orgnih.gov |

| Chromenones | Phosphoinositide 3-Kinase (PI3K) | Allosteric Inhibition | Specific substitution patterns allow for binding to a secondary site, modulating enzyme activity. | google.com |

Anti-microbial and Anti-parasitic Activities and their Molecular Basis

The chromone framework is a common feature in compounds with significant anti-microbial and anti-parasitic properties.

Anti-microbial Activity: Chromone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. asianpubs.orgnih.govderpharmachemica.com The substitution pattern on the chromone ring plays a critical role in determining the efficacy and spectrum of this activity. For example, the introduction of lipophilic and electron-withdrawing groups, such as chloro and bromo, at the C6 and C7 positions can lead to an increase in both antibacterial and antifungal activities. nih.gov Some studies have shown that fluorine substitution on the chromone ring can also enhance antibacterial activity against pathogens like Pseudomonas aeruginosa. researchgate.net The molecular basis for this activity is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes. researchgate.net

Anti-parasitic Activity: Flavonoids, which include the chromone scaffold, have been identified as promising anti-parasitic agents. nih.gov Chroman-4-one derivatives have been specifically evaluated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites like Trypanosoma brucei and Leishmania. nih.gov Since PTR1 is absent in humans, it represents an attractive drug target. nih.gov Inhibition of PTR1 disrupts the folate salvage pathway in these parasites, leading to their death. nih.gov Structural studies have provided insights into how these chromone analogues bind to the active site of PTR1, paving the way for structure-based design of more potent anti-parasitic drugs. nih.gov

Future Research Perspectives for 6 Bromo 7 Fluoro 8 Methyl 4h Chromen 4 One

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While classical methods for chromone (B188151) synthesis, such as the Kostanecki-Robinson reaction, provide foundational access to this scaffold, future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic routes to 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one. ijrar.orgijrpc.com Green chemistry principles should be at the forefront of these investigations, exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. osi.lvresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various chromone derivatives. ijrar.org Future work should focus on optimizing microwave-assisted protocols for the cyclization and functionalization steps leading to the target molecule.

Catalytic Approaches: The use of recyclable catalysts, such as heteropolyacids in green solvents like glycerol, presents a promising avenue for sustainable production. ingentaconnect.com Research into novel catalytic systems that can facilitate the key bond-forming reactions in the synthesis of this substituted chromone is highly encouraged.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

The reactivity of the chromone nucleus is influenced by its substituents. d-nb.info The interplay of the electron-withdrawing bromo and fluoro groups with the electron-donating methyl group in this compound is expected to impart unique reactivity. Future research should delve into exploring chemical transformations that have not been extensively studied for this specific substitution pattern.

Potential areas of investigation include:

Site-Selective Functionalization: The development of methods for the selective functionalization of the C-2, C-3, and C-5 positions of the chromone ring would provide access to a diverse library of new derivatives. nih.govacs.org This could involve transition-metal-catalyzed cross-coupling reactions or direct C-H activation strategies.

Reactions at the Pyranone Ring: Investigating the reactivity of the C2=C3 double bond and the carbonyl group towards various reagents could lead to the discovery of novel ring-opening, rearrangement, or addition products with potentially interesting biological or material properties.

Photochemical Reactions: The photochemical behavior of chromones is an area of growing interest. researchgate.net Studying the photochemical reactivity of this compound could uncover new transformations and potential applications in photochemistry and materials science.

Advanced Computational Modeling for Precise Structure-Property and Structure-Activity Relationship Predictions

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental efforts. d-nb.info For this compound, advanced computational modeling will be instrumental in elucidating its potential.

Future computational studies should focus on:

Quantum Theory of Atoms in Molecules (QTAIM): This method can provide detailed insights into the electronic structure and bonding characteristics of the molecule, helping to understand its reactivity and intermolecular interactions. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 2D and 3D-QSAR models for a series of related chromone derivatives, it will be possible to identify the key structural features that govern their biological activity. mdpi.comresearchgate.netjournalcra.com This will enable the rational design of more potent and selective analogs.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of this compound with various biological targets. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions and provide a more dynamic picture of the binding process.

Prediction of Physicochemical Properties: Computational models can be used to predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov

| Computational Method | Application for this compound |

| QTAIM | Elucidation of electronic structure and bonding. |

| 2D/3D-QSAR | Prediction of biological activity and guidance for analog design. |

| Molecular Docking | Identification of potential biological targets and binding modes. |

| Molecular Dynamics | Assessment of ligand-protein complex stability. |

| Property Prediction | Estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. |

Discovery of New Biological Targets and Elucidation of Novel Mechanistic Pathways

Chromone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govnih.gov The specific substitution pattern of this compound suggests that it may interact with novel biological targets or exhibit unique mechanisms of action.

Future research in this area should include:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify new areas of therapeutic potential. researchgate.netresearchgate.net

Target Deconvolution: For any identified biological activities, target deconvolution studies will be necessary to pinpoint the specific molecular target(s) responsible for the observed effects.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies should be undertaken to understand how the compound modulates the target's function at the molecular level.

Exploration of "Privileged Structures": The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Investigating the polypharmacology of this compound could reveal synergistic effects or new therapeutic applications.

Investigation into Emerging Applications Beyond Traditional Biological Domains (e.g., Material Science Implications of NLO Properties)

The unique electronic and structural features of chromones also make them attractive candidates for applications in material science. Future research should explore the potential of this compound in these emerging areas.

A key area for investigation is:

Nonlinear Optical (NLO) Properties: Organic molecules with extended π-systems and donor-acceptor groups can exhibit significant NLO properties, which are valuable for applications in optoelectronics and photonics. nih.govmdpi.comresearchgate.net The chromone core, with its inherent charge transfer characteristics, is a promising scaffold for NLO materials. kuleuven.be The introduction of bromo, fluoro, and methyl substituents can modulate the electronic properties of the molecule and potentially enhance its NLO response. Future studies should involve the synthesis of a series of related chromones and the characterization of their NLO properties using techniques such as femtosecond hyper-Rayleigh scattering. kuleuven.be The relationship between molecular structure and NLO activity can then be established, guiding the design of new chromone-based materials with optimized performance. nih.gov

Q & A

Basic: What are the key synthetic strategies for 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one?

Answer:

The synthesis of halogenated chromenones typically involves multi-step condensation and halogenation reactions. For example, structurally similar compounds (e.g., 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one) are synthesized via:

- Step 1: Condensation of aldehydes (e.g., 4-bromobenzaldehyde) with diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux .

- Step 2: Sequential halogenation (bromination/fluorination) using reagents like N-bromosuccinimide (NBS) or Selectfluor, followed by methylation via alkylation agents.

- Step 3: Purification via recrystallization or column chromatography.

Critical Considerations: - Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

- Use inert atmospheres (N₂/Ar) for halogenation to prevent side reactions .

Basic: How is the crystal structure of this compound resolved?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) at low temperatures (100 K) to minimize thermal motion .

- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement: Iterative refinement using SHELXL to model atomic positions, thermal parameters, and hydrogen bonding .

Example Parameters from Analogous Compounds:

| Parameter | Value (Chromenone Derivative) | Reference |

|---|---|---|

| C–Br Bond Length | ~1.89 Å | |

| Dihedral Angle (Chromenone vs. Substituent) | 85.2° | |

| N–H⋯O Hydrogen Bond | 2.12 Å, 152° |

Advanced: How do electronic effects of substituents (Br, F, CH₃) influence the compound’s reactivity?

Answer:

The positions of Br (electron-withdrawing), F (moderate electronegativity), and CH₃ (electron-donating) groups significantly alter electronic density:

- Bromine: Increases electrophilicity at the chromenone core, facilitating nucleophilic aromatic substitution (SNAr) at the 6-position.

- Fluorine: Enhances metabolic stability and influences hydrogen bonding (e.g., F⋯H interactions in crystal packing) .

- Methyl: Steric hindrance at the 8-position may restrict rotational freedom, affecting conformational stability.

Methodology: - DFT Calculations: Optimize geometry using Gaussian or ORCA to map electrostatic potential surfaces.

- Experimental Validation: Compare Hammett substituent constants (σ) with reaction kinetics (e.g., bromination rates) .

Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects (solution vs. solid state):

- NMR in Solution: Dynamic processes (e.g., ring puckering) average signals, masking true conformers. Use variable-temperature NMR to detect slow exchange .